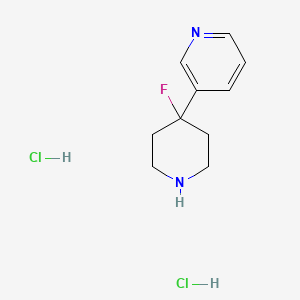

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

CAS No.: 1803587-91-8

Cat. No.: VC3113540

Molecular Formula: C10H15Cl2FN2

Molecular Weight: 253.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803587-91-8 |

|---|---|

| Molecular Formula | C10H15Cl2FN2 |

| Molecular Weight | 253.14 g/mol |

| IUPAC Name | 3-(4-fluoropiperidin-4-yl)pyridine;dihydrochloride |

| Standard InChI | InChI=1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H |

| Standard InChI Key | KISNKQMFIGCAPX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl |

| Canonical SMILES | C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl |

Introduction

Chemical Identity and Structure

Chemical Identifiers

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is characterized by a distinct set of chemical identifiers that facilitate its identification and classification in chemical databases:

| Parameter | Value |

|---|---|

| Molecular Formula | C10H15Cl2FN2 |

| Molecular Weight | 253.14 g/mol |

| CAS Number | 1803587-91-8 |

| SMILES Notation | C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl |

| InChI | InChI=1S/C10H13FN2/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9/h1-2,5,8,12H,3-4,6-7H2 |

| InChI Key | MXNODKZXBKGGGT-UHFFFAOYSA-N |

| Purity | Typically 95% |

Structural Features

The compound exhibits several key structural features that contribute to its chemical behavior and potential biological activity:

-

A pyridine ring connected at position 3 to a piperidine ring

-

A fluorine substituent at the 4-position of the piperidine ring, creating a quaternary carbon center

-

Two hydrochloride salt groups that enhance solubility in polar solvents

-

A tertiary amine within the piperidine ring

The presence of fluorine at the piperidine's 4-position is particularly notable as it contributes to the compound's unique chemical and potentially biological properties.

Physical and Chemical Properties

Physical Characteristics

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically exists as a crystalline solid at room temperature. As a dihydrochloride salt, it demonstrates improved solubility in polar solvents compared to its free base form .

Spectroscopic Properties

The compound can be characterized through various analytical techniques. Mass spectrometry data reveals characteristic mass-to-charge ratios for different adducts:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 181.11356 | 140.8 |

| [M+Na]+ | 203.09550 | 153.0 |

| [M+NH4]+ | 198.14010 | 150.5 |

| [M+K]+ | 219.06944 | 143.9 |

| [M-H]- | 179.09900 | 142.7 |

| [M+Na-2H]- | 201.08095 | 150.0 |

| [M]+ | 180.10573 | 143.1 |

| [M]- | 180.10683 | 143.1 |

These values facilitate the identification and characterization of the compound in analytical studies .

Chemical Reactivity

The compound's reactivity is influenced by both the pyridine and piperidine moieties:

-

The pyridine nitrogen acts as a weak base and can participate in hydrogen bonding

-

The tertiary amine in the piperidine ring can engage in acid-base interactions

-

The fluorine substituent alters the electronic properties of the piperidine ring, potentially enhancing metabolic stability

-

The presence of two hydrochloride groups makes the compound acidic in aqueous solutions

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically involves several key strategic steps:

-

Formation of an appropriately substituted pyridine core

-

Introduction of the piperidine ring through coupling reactions

-

Fluorination at the 4-position of the piperidine

-

Conversion to the dihydrochloride salt

Suzuki-Miyaura Coupling/Hydrogenation Cascade

Based on methodologies for related compounds, one efficient approach involves a combination of Suzuki-Miyaura coupling followed by selective hydrogenation:

-

Synthesis of pyridine boronic acid derivative

-

Suzuki-Miyaura coupling with an appropriate halide to create a pyridine-pyridine intermediate

-

Selective hydrogenation of one pyridine ring to form the piperidine moiety

-

Fluorination at the 4-position of the piperidine ring

-

Salt formation with HCl to yield the dihydrochloride

This approach is particularly valuable as it can be conducted under mild conditions with high chemoselectivity .

Direct Fluorination Methods

Alternative synthetic routes may employ direct fluorination of a preformed 3-(piperidin-4-yl)pyridine:

-

Preparation of 3-(piperidin-4-yl)pyridine through standard methods

-

Selective fluorination at the 4-position of the piperidine using fluorinating agents (e.g., DAST, Selectfluor)

-

Isolation and purification of the fluorinated intermediate

-

Conversion to the dihydrochloride salt

The selection of appropriate fluorinating agents is critical to achieve regioselectivity and minimize side reactions .

Research Applications

Medicinal Chemistry

The compound serves several important functions in medicinal chemistry research:

-

As a versatile building block for the synthesis of more complex drug candidates

-

As a pharmacological probe to investigate fluorine effects in biological systems

-

As a template for structure-activity relationship studies in drug discovery programs

Fluorine Chemistry

As a fluorinated compound, it contributes to the understanding of fluorine chemistry:

-

Exploration of the influence of fluorine substitution on physicochemical properties

-

Investigation of fluorine's effects on metabolic stability and pharmacokinetics

-

Study of fluorine's impact on binding affinity and selectivity for biological targets

Synthetic Methodology Development

The synthesis of this compound can drive advances in synthetic organic chemistry:

-

Development of more efficient methods for introducing fluorine into heterocyclic scaffolds

-

Optimization of chemoselective hydrogenation protocols for complex molecules

-

Exploration of new approaches to regioselective functionalization of piperidine rings

Recent Developments and Future Directions

Recent Research Trends

Recent studies on fluorinated piperidine compounds similar to 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride have focused on:

-

Development of "biased agonists" targeting specific signaling pathways downstream of receptor activation

-

Investigation of fluorinated heterocycles as allosteric modulators of muscarinic receptors

-

Exploration of structure-activity relationships to enhance selectivity for specific receptor subtypes

For instance, recent work has explored the development of ERK1/2 phosphorylation-preferring aryloxyethyl derivatives that show high selectivity versus noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors .

Future Research Directions

Future research on 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride may explore:

-

Detailed pharmacological profiling to establish its complete receptor interaction spectrum

-

Development of derivatives with enhanced selectivity for specific therapeutic targets

-

Investigation of its potential as a positron emission tomography (PET) tracer precursor

-

Exploration of its utility in treating emerging therapeutic areas, such as certain parasitic diseases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume